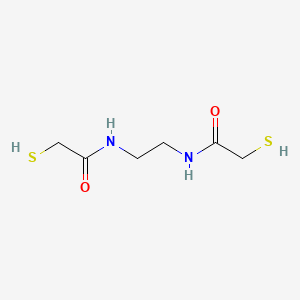

Ethylene bis mercaptoacetamide

Description

Structure

3D Structure

Properties

CAS No. |

692-93-3 |

|---|---|

Molecular Formula |

C6H12N2O2S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]ethyl]acetamide |

InChI |

InChI=1S/C6H12N2O2S2/c9-5(3-11)7-1-2-8-6(10)4-12/h11-12H,1-4H2,(H,7,9)(H,8,10) |

InChI Key |

SQPIKOWZWIINCK-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CS)NC(=O)CS |

Origin of Product |

United States |

Synthetic Methodologies for Ethylene Bis Mercaptoacetamide and Its Metal Complexes

Ligand Synthesis Strategies for Ethylene (B1197577) bis mercaptoacetamide

The creation of Ethylene bis mercaptoacetamide and related ligands involves specific chemical reactions to form the desired amide and thiol functionalities. These strategies often require careful control of reaction conditions and may involve the use of protecting groups to ensure the desired outcome.

The synthesis of amide-thiol ligands like this compound typically involves the reaction of an amine with a thiol-containing carboxylic acid or its derivative. A general approach is the direct conversion of esters, particularly thiol esters, into amides. This method is advantageous as it can reduce the number of deprotection steps required in peptide synthesis. For instance, the reaction of a 2-pyridylthiol ester with a dimethylaluminum amide can lead to the rapid formation of the corresponding amide. researchgate.net

Another synthetic route involves the reaction of stearic acid with ethylenediamine, using catalysts such as phosphoric acid and acetic anhydride. patsnap.com While this example produces ethylene bis stearamide, the underlying principle of forming a bis-amide structure from a diamine and a carboxylic acid is directly applicable to the synthesis of this compound, where mercaptoacetic acid would be used instead of stearic acid. The reaction conditions, such as temperature and the use of antioxidants, are crucial for achieving a high yield. patsnap.comncsu.edu

| Reactants | Catalyst/Reagents | Product |

| Thiol Ester & Amine | Dimethylaluminum amide | Amide |

| Stearic Acid & Ethylenediamine | Phosphoric acid, Acetic anhydride | Ethylene bis stearamide |

To prevent unwanted side reactions of the thiol group during amide formation, protection strategies are often employed. The use of an S-acetyl group is a common method for protecting thiols. S-aryl thiol esters can be prepared through the reaction of arenediazonium o-benzenedisulfonimides with sodium thioacetate. researchgate.net This method is efficient and provides high yields of the protected thiol.

Derivatization is also a key strategy for the analysis and purification of such compounds. For instance, novel derivatization techniques can be used to create less volatile derivatives that are free from interference from the sample matrix, which is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

| Protection/Derivatization Strategy | Reagents | Application |

| S-acetyl protection | Sodium thioacetate | Protection of thiol group during synthesis |

| Derivatization for analysis | 4-carbethoxyhexafluorobutyryl chloride | GC-MS identification and quantification |

The core mercaptoacetamide structure can be incorporated into more complex molecules, such as those containing quinoline (B57606) and indole (B1671886) moieties. The synthesis of these derivatives often involves multi-step reactions.

The synthesis of quinoline derivatives can be achieved through various named reactions, including the Skraup, Doebner-von Miller, Friedlander, and Pfitzinger syntheses. iipseries.orgnih.govmdpi.com These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerine, or other suitable precursors, often in the presence of a strong acid and an oxidizing agent. iipseries.orgslideshare.net For example, the Skraup synthesis utilizes aniline (B41778) and glycerine in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. slideshare.net The Pfitzinger reaction, on the other hand, involves the reaction of isatin (B1672199) with a ketone to produce a quinoline-4-carboxylic acid. mdpi.com Once the quinoline scaffold is formed, a mercaptoacetamide side chain can be introduced through standard amide bond formation reactions.

| Named Reaction | Key Reactants |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent |

| Doebner-von Miller Synthesis | Aniline, α,β-Unsaturated aldehyde/ketone |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Compound with α-methylene group |

| Pfitzinger Reaction | Isatin, Carbonyl compound |

The synthesis of indole-based compounds is a significant area of research due to their presence in many bioactive molecules. openmedicinalchemistryjournal.com The Fischer indole synthesis is a classic method that can be adapted for the preparation of 3-(alkylsulfanylmethyl)-substituted 1H-indoles from β-mercapto ketones. osi.lv Other modern synthetic methods include transition-metal-catalyzed reactions and green chemistry approaches that utilize ionic liquids or water as a solvent. openmedicinalchemistryjournal.comorganic-chemistry.org For instance, indole derivatives can be synthesized from the reaction of indole with substituted aromatic aldehydes using a cellulose (B213188) sulfuric acid catalyst under solvent-free conditions. openmedicinalchemistryjournal.com Multicomponent reactions also offer an efficient pathway to biologically active indole-based products. chemrxiv.org

| Synthetic Approach | Description |

| Fischer Indole Synthesis | Cyclization of an arylhydrazine and an aldehyde or ketone. |

| Transition-Metal Catalysis | Use of catalysts like palladium or copper for C-N bond formation. |

| Green Chemistry Methods | Use of environmentally benign solvents and catalysts. |

| Multicomponent Reactions | One-pot reactions involving three or more reactants. |

Synthesis of this compound-Related Mercaptoacetamides

Complex Formation with Transition Metal Ions

This compound is a versatile ligand capable of coordinating with a variety of transition metal ions. The coordination typically occurs through the amide oxygen atoms and the thiol sulfur atoms, although the mode of coordination can vary depending on the metal ion and reaction conditions.

The complexation of related ethylene-bis(acetamide) ligands with first-row transition metals such as Co(II), Mn(II), and Ni(II) has been studied. researchgate.net Spectroscopic and structural analyses of these complexes often indicate an octahedral geometry, with the ligand coordinating through its amide oxygen atoms. researchgate.net

Similarly, ethylene cross-bridged tetraazamacrocycles, which share structural similarities with this compound, are known to form kinetically stable complexes with a range of transition metals including Mn, Fe, Co, Ni, Cu, and Zn. nsf.gov The synthesis of these complexes is typically carried out in dry, aprotic solvents under an inert atmosphere to prevent oxidation of air-sensitive metal ions. nsf.gov The resulting complexes can exhibit a range of coordination geometries and oxidation states. Early transition metal complexes have also been synthesized with related ligands, demonstrating the broad applicability of these ligand systems in coordination chemistry. nih.gov The coordination of Schiff base ligands, which also contain nitrogen and oxygen donor atoms, with Ni(II) and Zn(II) further illustrates the diverse coordination possibilities with transition metals. sapub.org

| Metal Ion | Potential Coordination Geometry |

| Mn(II) | Octahedral |

| Fe(II)/Fe(III) | Octahedral |

| Co(II) | Octahedral |

| Ni(II) | Octahedral |

| Cu(II) | Varies |

| Zn(II) | Tetrahedral/Octahedral |

Synthesis of Mononuclear this compound Complexes

The synthesis of mononuclear complexes with Ethylene bis(mercaptoacetamide), often abbreviated as 'ema', involves the reaction of a metal salt with the deprotonated ligand. The ligand, N,N'-ethylenebis(2-mercaptoacetamide) (H4ema), is a tetradentate ligand that can coordinate to a metal center through its two amide nitrogen atoms and two thiolate sulfur atoms.

Nickel(II) Complexes (e.g., [Ni(ema)]2-)

The synthesis of the mononuclear Nickel(II) complex, [Ni(ema)]2-, is well-documented. acs.orgscispace.com The preparation involves the reaction of a Nickel(II) salt, such as Nickel(II) acetate, with the tetraanion of the Ethylene bis(mercaptoacetamide) ligand. The ligand is typically prepared in situ by deprotonation of its S-acetyl derivative with a strong base.

A general synthetic procedure involves the preparation of (Et4N)2[Ni(ema)]. acs.org The ligand is first synthesized as its S-acetyl derivative. This protected form of the ligand is then treated with a suitable base, such as sodium ethoxide, to remove the acetyl groups and generate the free thiolate functions. The subsequent addition of a Nickel(II) salt, like Nickel(II) chloride or Nickel(II) acetate, in the presence of a counter-ion source, such as tetraethylammonium (B1195904) bromide, leads to the formation of the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the thiol groups.

The resulting complex, (Et4N)2[Ni(ema)], can be isolated as a crystalline solid. X-ray crystallographic studies have confirmed the square planar geometry of the [Ni(ema)]2- anion, with the nickel atom coordinated to the two deprotonated amide nitrogens and the two thiolate sulfurs. acs.org

Table 1: Synthetic Data for [Ni(ema)]2- Complex

| Parameter | Value |

|---|---|

| Starting Materials | N,N'-ethylenebis(2-S-acetylmercaptoacetamide), Sodium Ethoxide, Nickel(II) Chloride, Tetraethylammonium Bromide |

| Solvent | Ethanol |

| Reaction Conditions | Inert atmosphere, Room temperature |

| Product | (Et4N)2[Ni(ema)] |

Nickel(III) Complexes (e.g., [Ni3+(ema)]-)

Mononuclear Nickel(III) complexes of Ethylene bis(mercaptoacetamide) can be synthesized through the oxidation of the corresponding Nickel(II) complex. acs.orgnih.gov The [Ni(ema)]2- complex undergoes a reversible one-electron oxidation to yield the [Ni(ema)]- species. acs.org

This oxidation can be achieved chemically, using oxidizing agents such as iodine or ferrocenium (B1229745) salts, or electrochemically. The progress of the oxidation can be monitored by techniques like cyclic voltammetry, which shows a reversible wave corresponding to the Ni(III)/Ni(II) redox couple. acs.org The resulting Nickel(III) complex is a paramagnetic species and has been characterized by electron paramagnetic resonance (EPR) spectroscopy. acs.org The EPR spectrum provides evidence for a metal-centered oxidation, confirming the formation of a Ni(III) species. acs.org

Table 2: Electrochemical Data for the Oxidation of [Ni(ema)]2-

| Redox Couple | E1/2 (V vs. Ag/AgCl) |

|---|

Vanadium(IV) Oxide Complexes (e.g., [VIV≡O]2+)

The synthesis of Vanadium(IV) oxide complexes, often referred to as vanadyl complexes, typically involves the reaction of a vanadium precursor with the desired ligand. For the synthesis of a [VO(ema)]2+ type complex, a common starting material would be vanadyl sulfate (B86663) (VOSO4) or vanadyl acetylacetonate (B107027) ([VO(acac)2]). sbq.org.brnih.gov

A general synthetic approach would involve the reaction of VOSO4 with the deprotonated Ethylene bis(mercaptoacetamide) ligand in a suitable solvent. The ligand would be deprotonated in situ using a base. The reaction mixture would then be heated to facilitate the coordination of the ligand to the vanadyl center. The resulting complex could be precipitated by the addition of a suitable counter-ion. The coordination environment around the vanadium center in such complexes is typically square pyramidal or trigonal bipyramidal.

Iron(III) Complexes

The synthesis of Iron(III) complexes with Ethylene bis(mercaptoacetamide) would likely follow a similar methodology to that of other mononuclear complexes. A typical synthesis would involve the reaction of an Iron(III) salt, such as Iron(III) chloride (FeCl3) or Iron(III) nitrate (B79036) (Fe(NO3)3), with the deprotonated ligand in an appropriate solvent. rsc.orggoogle.comcuhk.edu.hk

Given the tendency of Iron(III) to form octahedral complexes, it is plausible that the [Fe(ema)]- complex would adopt this geometry. The synthesis would need to be carried out under controlled pH conditions to ensure the full deprotonation of the ligand and to prevent the formation of iron hydroxides. The resulting complex could be isolated as a salt with a suitable counter-ion.

Synthesis of Homo- and Hetero-Dimetallic Complexes Involving this compound

The sulfur atoms of the Ethylene bis(mercaptoacetamide) ligand in its coordinated form can act as bridging atoms to link to a second metal center, leading to the formation of dinuclear complexes.

Dinickel Complexes (e.g., [Ni(ema)(μ-S,S′)Ni(diphos)])

The synthesis of a dinickel complex such as [Ni(ema)(μ-S,S′)Ni(diphos)], where 'diphos' represents a diphosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), would involve a multi-step process. One plausible synthetic route would be the reaction of the mononuclear complex [Ni(ema)]2- with a suitable nickel-diphosphine precursor.

The starting mononuclear complex, (Et4N)2[Ni(ema)], would first be synthesized as described in section 2.2.1.1. In a separate reaction, a nickel-diphosphine complex, such as [Ni(dppe)Cl2], would be prepared. wikipedia.org The reaction between the mononuclear [Ni(ema)]2- and the nickel-diphosphine complex would then be carried out in a suitable solvent. The thiolate sulfur atoms of the 'ema' ligand would be expected to displace the chloride ligands on the second nickel center, forming sulfur bridges and yielding the desired dinuclear complex. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a good yield of the product.

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Ethylene bis(mercaptoacetamide) | H4ema |

| N,N'-ethylenebis(2-S-acetylmercaptoacetamide) | - |

| Nickel(II) Chloride | NiCl2 |

| Nickel(II) Acetate | Ni(OAc)2 |

| Tetraethylammonium Bromide | Et4NBr |

| Vanadyl Sulfate | VOSO4 |

| Vanadyl Acetylacetonate | [VO(acac)2] |

| Iron(III) Chloride | FeCl3 |

| Iron(III) Nitrate | Fe(NO3)3 |

| 1,2-bis(diphenylphosphino)ethane | dppe |

Palladium and Platinum Dimetallic Complexes

The synthesis of discrete palladium and platinum dimetallic complexes specifically incorporating the this compound ligand is not extensively documented in the available chemical literature. While numerous studies report on the synthesis of various palladium and platinum complexes with other Schiff base, sulfoxide, and N-heterocyclic carbene ligands, direct analogues utilizing this compound are not readily found. nih.govnih.govfigshare.comuzh.chuzh.chdocumentsdelivered.com The general methodologies for creating dinuclear palladium and platinum complexes often involve the use of bridging ligands to connect two metal centers. nih.gov However, the application of these methods to this compound to form dimetallic species has not been specifically described in the reviewed literature.

Dimanganese Hexacarbonyl Complexes (e.g., (μ4-N,N′-ethylenebis(mercaptoacetamide))[Mn2(CO)6])

A notable dimanganese hexacarbonyl complex, (μ4-N,N′-ethylenebis(mercaptoacetamide))[Mn2(CO)6], has been synthesized through a ligand transfer reaction. This process involves the displacement of Ni²+ from the N₂S₂ coordination site of the this compound (ema²⁻) ligand via N-protonation, which subsequently tethers the dimanganese hexacarbonyl moiety. In this complex, the H₂ema ligand alters its typical tetradentate N₂S₂ coordination to a binucleating, bidentate S₂O₂ mode. This synthetic approach has led to the exploration of a class of compounds containing a Mn₂S₂ rhomboid core.

Further studies have demonstrated that two Mn(CO)₃ fragments can be condensed to form a Mn₂(CO)₆ core using analogues of mercaptoacetamide. In these instances, two mercaptoacetamide ligands serve as bridges, forming a planar diamond Mn₂S₂ core. Each manganese(I) center adopts an octahedral geometry, coordinated by two sulfur atoms, one oxygen atom, and three carbonyl groups (MnS₂O(CO)₃).

| Complex | Synthetic Method | Key Structural Feature |

| (μ4-N,N′-ethylenebis(mercaptoacetamide))[Mn₂(CO)₆] | Ligand transfer from Ni(ema)²⁻ via N-protonation | Mn₂S₂ rhomboid core |

| (μ-S-mercaptoacetamide)₂[Mn₂(CO)₆] | Condensation of two Mn(CO)₃ fragments with mercaptoacetamide analogues | Planar diamond Mn₂S₂ core |

Heterobimetallic Complexes (e.g., NiN₂S₂-FeCp(CO)⁺)

The this compound ligand has been instrumental in the synthesis of S-bridged heterobimetallic complexes, with NiN₂S₂-FeCp(CO)⁺ serving as a paradigmatic example. The dianionic NiN₂S₂ complex, [Ni(ema)]²⁻, where ema represents N,N'-ethylenebis(2-mercaptoacetamide), acts as a metalloligand. The sulfur atoms of the coordinated ema ligand exhibit nucleophilicity, enabling them to bind to other metal centers. This reactivity allows for the assembly of heterobimetallic structures where the NiN₂S₂ unit is linked to a second, different metal fragment, such as FeCp(CO)⁺.

Formation of Macrocyclic this compound Derivatives

The formation of macrocyclic derivatives from this compound complexes has been demonstrated through the reaction of the dianionic nickel complex, [Ni(ema)]²⁻, with alkylating agents. Specifically, the reaction with 1,3-dibromopropane (B121459) (Br(CH₂)₃Br) results in the formation of a neutral N₂S₂ macrocyclic complex. This reaction showcases the utility of the sulfur atoms in the parent complex for nucleophilic attack, leading to the cyclization of the ligand framework around the central nickel ion. Such macrocyclization can significantly alter the electronic and structural properties of the complex.

| Reactants | Product | Reaction Type |

| [Ni(ema)]²⁻ and Br(CH₂)₃Br | Neutral N₂S₂ macrocyclic Ni complex | Alkylation/Cyclization |

Generation of Sulfinato Species from this compound Complexes (e.g., [Et₄N]₂[Ni(ema).O₂])

A sulfinato species, formulated as [Et₄N]₂[Ni(ema).O₂], has been synthesized through the direct reaction of molecular oxygen with the crystalline form of [Et₄N]₂[Ni(ema)]. This reaction represents a unique example of S-based oxygenation where the sulfur atoms of the coordinated this compound ligand are oxidized. The isolation and structural characterization of this sulfinato complex provide insight into the reactivity of the sulfur donors in the NiN₂S₂ coordination environment towards oxygen.

| Starting Material | Reagent | Product |

| [Et₄N]₂[Ni(ema)] (crystalline) | O₂ (molecular) | [Et₄N]₂[Ni(ema).O₂] (sulfinato species) |

Metal-Templated Synthetic Strategies Utilizing this compound

Metal-templated synthesis is a powerful strategy for the construction of complex macrocyclic molecules that are otherwise difficult to obtain. nih.gove-bookshelf.de In this approach, a metal ion acts as a template, organizing the reacting components in a specific spatial arrangement that facilitates the desired bond-forming reactions. e-bookshelf.de This organizing role of the metal ion can lead to high yields of the macrocyclic product and can control the size and shape of the resulting ring. e-bookshelf.deuu.nl

While specific examples detailing the use of this compound in metal-templated syntheses to form new macrocycles were not explicitly found in the searched literature, the principles of this methodology are applicable. The N₂S₂ donor set of this compound makes it a suitable ligand for coordination to a variety of metal ions that could serve as templates. For instance, a metal ion could coordinate to two separate precursor molecules containing fragments of the this compound structure, holding them in proximity to allow for a subsequent cyclization reaction. This approach is commonly used in the synthesis of Schiff base macrocycles and other related structures. nih.govresearchgate.nettandfonline.comnih.gov The formation of the macrocyclic derivative mentioned in section 2.2.3 can be considered a form of metal-centered reactivity that leads to a macrocycle, although it does not follow the classic template synthesis pathway of assembling the ligand around the metal from smaller precursors.

Coordination Chemistry and Ligand Properties of Ethylene Bis Mercaptoacetamide

Ligand Structural Adaptability and Conformations of Ethylene (B1197577) bis(mercaptoacetamide)

The structural flexibility of Ethylene bis(mercaptoacetamide) (often abbreviated as H₄ema) is central to its coordination chemistry. The deprotonation of its amide and thiol functional groups allows it to exist in different anionic forms, each with distinct conformational possibilities upon coordination to a metal center.

Tetraanionic (ema⁴⁻) Ligand Forms

When fully deprotonated, Ethylene bis(mercaptoacetamide) exists as a tetraanionic ligand (ema⁴⁻). In this form, it acts as a potent tetradentate chelator, utilizing its two deprotonated amide nitrogens and two deprotonated thiolate sulfurs as donor atoms. This N₂S₂ donor set readily coordinates to various transition metal ions.

A notable example is the formation of square planar complexes with d⁸ metal ions such as Ni(II). The complex [Ni(ema)]²⁻ serves as a well-established illustration of the tetraanionic ligand's coordination behavior. X-ray crystallographic studies of related Ni(II) complexes with similar N₂S₂ ligands have demonstrated a preference for a square planar geometry around the metal center. This arrangement is stabilized by the strong-field nature of the thiolate donors and the chelate effect of the tetradentate ligand.

Table 1: Coordination Properties of Tetraanionic Ethylene bis(mercaptoacetamide) (ema⁴⁻)

| Feature | Description |

| Charge | -4 |

| Donor Atoms | 2x Amide Nitrogen (N⁻), 2x Thiolate Sulfur (S⁻) |

| Common Geometry | Square Planar (with d⁸ metals like Ni(II)) |

| Chelate Rings | One 5-membered (ethylenediamine), Two 5-membered (N,S) |

Dianionic (H₂ema²⁻) Ligand Forms

The H₂ema²⁻ ligand can still function as a chelating agent, but the coordination is primarily through the two thiolate sulfur atoms. The protonated amide groups are generally not involved in direct coordination to a single metal center in the same manner as the deprotonated amides of the ema⁴⁻ form. However, they can participate in hydrogen bonding or act as donor sites in the formation of polynuclear complexes. An example of the involvement of the H₂ema²⁻ ligand is seen in the formation of a dimanganese complex where the ligand is tethered to two manganese centers.

Impact of Protonation Levels on Ethylene bis(mercaptoacetamide) Coordination

The fully deprotonated ema⁴⁻ ligand, with its N₂S₂ donor set, typically forms stable, mononuclear square planar complexes with ions like Ni(II). The strong σ-donating ability of the four donor atoms in a planar arrangement provides a favorable coordination environment.

The dianionic complex [Ni(ema)]²⁻ has been shown to be a more effective electron donor compared to its neutral Ni(II) N₂S₂ counterparts. This enhanced donor ability is a direct consequence of the negative charge on the complex, making the sulfur atoms more electron-rich and better able to donate electron density to a second metal center in heterobimetallic complexes. This highlights how the protonation state not only changes the structure but also the electronic properties and subsequent reactivity of the metal complexes.

Versatility in Metal Coordination Modes Exhibited by Ethylene bis(mercaptoacetamide)

The structural adaptability of Ethylene bis(mercaptoacetamide) allows it to engage in various coordination modes, leading to the formation of both mononuclear and polynuclear metal complexes. The specific mode of coordination is influenced by the protonation state of the ligand, the preferred coordination geometry of the metal ion, and the stoichiometry of the reaction.

Tetradentate N₂S₂ Binding Mode

The most well-characterized coordination mode of Ethylene bis(mercaptoacetamide) is the tetradentate N₂S₂ binding mode, which is exhibited by the tetraanionic ema⁴⁻ ligand. In this mode, the ligand wraps around a single metal ion, coordinating through its two deprotonated amide nitrogens and two deprotonated thiolate sulfurs.

This binding mode is particularly prevalent with transition metal ions that favor square planar or square pyramidal geometries, such as Ni(II), V(IV)O²⁺, and Fe(III). The resulting mononuclear complexes are stabilized by the formation of a robust chelate ring system. The N₂S₂ coordination environment provided by the ema⁴⁻ ligand is of significant interest in bioinorganic chemistry as it mimics the active sites of certain metalloenzymes.

The stability and predictable geometry of these tetradentate complexes make them valuable as building blocks, or "metalloligands," for the synthesis of more complex polynuclear assemblies. The coordinated sulfur atoms can retain their nucleophilicity and bridge to other metal centers.

Binucleating S₂O₂ Coordination Mode

While the N₂S₂ coordination is predominant, the potential for an S₂O₂ coordination mode exists, particularly when the amide groups remain protonated. In such a scenario, the ligand could bridge two metal centers, with each metal being coordinated by a thiolate sulfur and an amide oxygen. However, specific, structurally characterized examples of Ethylene bis(mercaptoacetamide) exclusively adopting a binucleating S₂O₂ coordination mode are not prominently documented in the reviewed literature, which heavily emphasizes the N₂S₂ chelation. The formation of such a species would likely be in competition with the more favorable N₂S₂ chelation, especially under basic conditions that favor amide deprotonation. The dianionic H₂ema²⁻ ligand, with its protonated amides, would be the more likely candidate to engage in this type of bridging, where the amide oxygens could potentially coordinate to a second metal center.

Role of Amide-Nitrogen and Carboxamide Oxygen in Metal Binding

The coordination of metal ions to Ethylene bis mercaptoacetamide is significantly influenced by the electronic properties and structural arrangement of the amide-nitrogen and carboxamide-oxygen donor atoms. The nature of this interaction is pivotal in determining the stability and reactivity of the resulting metal complexes.

In many coordination complexes, amide groups can bind to metal ions through either the nitrogen or the oxygen atom. The preferred binding mode is often dictated by the nature of the metal ion and the reaction conditions. Generally, the carboxamide oxygen acts as the primary binding site, especially for harder metal ions. This is attributed to the higher electronegativity of the oxygen atom, making it a harder donor atom according to Hard and Soft Acids and Bases (HSAB) theory.

However, under certain conditions, particularly with transition metals that are softer acids, deprotonation of the amide nitrogen can occur, leading to the formation of a strong metal-nitrogen bond. This process is known as metal-induced amide deprotonation. The deprotonated amide nitrogen is a much stronger ligand and can stabilize metal ions in various oxidation states. This interaction is crucial in the chemistry of many biologically relevant molecules, such as peptides.

For this compound, the presence of two amide linkages provides multiple potential coordination sites. The initial interaction with a metal ion likely involves the carboxamide oxygen atoms. However, depending on the pH of the solution and the metal ion's Lewis acidity, deprotonation of the amide nitrogens can lead to a more stable chelate structure. This chelation, involving both the nitrogen and sulfur atoms, results in a highly stable coordination environment around the metal center.

Thiolate-Sulfur Bridging in Polynuclear this compound Complexes

The thiolate sulfur atoms of this compound play a crucial role in the formation of polynuclear complexes. The ability of a single thiolate group to bridge two or more metal centers is a well-established feature in coordination chemistry. This bridging capability allows for the construction of complex molecular architectures with interesting magnetic and electronic properties.

In polynuclear complexes of this compound, the thiolate sulfur atoms can act as µ-bridging ligands, connecting two metal ions. This bridging can lead to the formation of dimeric, trimeric, or even higher nuclearity clusters. The geometry of the resulting polynuclear complex is influenced by several factors, including the coordination preferences of the metal ion and the steric constraints imposed by the ligand backbone.

The formation of thiolate-sulfur bridges has been extensively studied in various systems, particularly with iron-sulfur clusters that are relevant to biological systems. In these systems, the sulfur bridges facilitate electronic communication between the metal centers, which is essential for their catalytic activity. Similarly, in polynuclear complexes of this compound, the thiolate bridges can mediate magnetic exchange interactions between paramagnetic metal ions.

The structural characterization of such polynuclear complexes often reveals intricate networks of interconnected metal centers. The flexibility of the ethylene bridge in this compound allows the thiolate groups to adopt various bridging modes, contributing to the structural diversity of these compounds.

Redox Properties and Metal Oxidation State Stabilization with this compound Ligands

Stabilization of High Oxidation States (e.g., Ni(III))

The this compound ligand, with its combination of soft (thiolate) and hard/borderline (amide) donor atoms, is adept at stabilizing metal ions in unusual or high oxidation states. A notable example is the stabilization of nickel in the +3 oxidation state (Ni(III)).

The stabilization of Ni(III) is of significant interest due to its proposed role in various catalytic processes. The coordination environment provided by this compound is particularly well-suited for this purpose. The strong sigma-donating ability of the deprotonated amide and thiolate groups helps to satisfy the electronic demands of the high-

Isomerism and Stereochemical Aspects of this compound Complexes

Chirality in Dimanganese Diamond Core Complexes

The ligand N,N'-ethylenebis(mercaptoacetamide), a member of the H2N2S2 ligand family, plays a significant role in the stereochemistry of dimanganese diamond core complexes. The coordination of this ligand to two manganese centers can result in the formation of chiral structures, a phenomenon of interest in the study of bioinorganic chemistry and catalysis.

A key example is the complex (μ4-N,N′-ethylenebis(mercaptoacetamide))[Mn2(CO)6], which features a Mn2S2 diamond core. acs.org This complex and its analogues belong to a class of compounds containing a Mn2S2 rhomboid structure. The chirality of these complexes is dictated by the spatial arrangement of the ligands around the dimanganese core, leading to the existence of different stereoisomers.

The investigation into a non-tethered version of this complex led to a solid-state structure in an anti-conformation. acs.org However, spectroscopic analysis, specifically Fourier-transform infrared spectra, combined with theoretical frequency calculations, indicated the co-existence of both syn- and anti-isomers in solution, as well as their interconversion. acs.org

The stereoisomerism of these dimanganese diamond core complexes is directly linked to their symmetry. The anti-form of the complex is centrosymmetric, existing as RS isomers. In contrast, the syn-form is constrained by C2 symmetry, allowing for the existence of either RR or SS enantiomers. acs.org This inherent chirality in the syn-isomer is a critical aspect of its coordination chemistry.

The isomerization process between the syn- and anti-forms has been a subject of mechanistic studies. Density functional theory (DFT) analysis and kinetic studies support a mechanism that involves the cleavage and subsequent reformation of the dimeric structure. acs.org This process is thought to proceed through monomeric, pentacoordinate, 16-electron (S–O)Mn(CO)3 intermediates. These intermediates have lifetimes long enough to allow for the sampling of both R and S monomeric configurations, which then recombine to form the various dimeric isomers. acs.org

The table below summarizes the isomeric forms and their key characteristics for the dimanganese diamond core complex with N,N'-ethylenebis(mercaptoacetamide).

| Isomer | Symmetry | Chirality | Conformational Detail |

| anti | Centrosymmetric | Achiral (as a racemate) | Exists as RS isomers. |

| syn | C2 | Chiral | Exists as either RR or SS enantiomers. |

This dynamic equilibrium and the chirality it imparts on the dimanganese core are fundamental aspects of the coordination chemistry of this compound. The ability of the ligand to support these different stereochemical arrangements highlights its versatility and importance in the design of novel metal complexes with specific three-dimensional structures.

Computational and Theoretical Investigations of Ethylene Bis Mercaptoacetamide

Density Functional Theory (DFT) Studies on Ethylene (B1197577) bis mercaptoacetamide Complexes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. In the context of Ethylene bis mercaptoacetamide, referred to as 'ema' in some literature, DFT calculations have been instrumental in exploring its behavior as a ligand in metal complexes, particularly with manganese. acs.orgnih.gov These studies provide a foundational understanding of the geometric and electronic consequences of metal binding.

A summary of the computational methods employed in the study of this compound complexes is presented below.

| Computational Method | Details |

| Functional | TPSSTPSS6 |

| Basis Set (Metal) | 6-311+G for Mn |

| Basis Set (Nonmetals) | 6-311++G(d,p) |

| Software | Gaussian16 Revision C.01 |

| Solvation Model | SMD (Solvation Model based on Density) |

DFT calculations are paramount for elucidating the electronic structure of this compound and its metal complexes. These calculations determine the distribution of electrons within the molecule, identifying regions of high and low electron density, which are fundamental to understanding its chemical reactivity and bonding characteristics.

Key aspects of the electronic structure that can be determined via DFT include:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity.

Electron Density Distribution: Mapping the electron density reveals how electrons are shared between atoms, highlighting the nature of covalent bonds and the presence of lone pairs.

Charge Distribution: Analysis of the partial atomic charges on each atom within the molecule helps to identify electrophilic and nucleophilic sites.

While specific data for the free this compound ligand is not extensively detailed in the available literature, DFT studies on its manganese complexes have been performed to understand the electronic effects of ligand substitution and the resulting stability of the complexes. acs.orgnih.gov

The flexibility of the ethylene linker and the amide groups in this compound allows for various possible three-dimensional arrangements, or conformations. DFT calculations can be used to determine the relative energies of these different conformers, thereby identifying the most stable (lowest energy) structures.

In the context of its metal complexes, the conformation of the this compound ligand is critical. For instance, in dimanganese complexes, the ligand can adopt different spatial arrangements, leading to isomers such as syn and anti configurations. acs.orgnih.gov Computational studies have explored the molecular structure of these complexes, revealing that the geometry around the manganese centers can be pseudo-Cs symmetric and nearly square pyramidal. acs.org

An electrostatic potential (ESP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across the molecular surface. The ESP map is color-coded to indicate regions of varying electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas typically correspond to lone pairs on electronegative atoms like oxygen and sulfur.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are often found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Represents areas of neutral or intermediate potential.

For this compound, an ESP map would highlight the negative potential around the sulfur and oxygen atoms, confirming their roles as key binding sites for metal cations. The hydrogen atoms of the amide and thiol groups would exhibit positive potential.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. For manganese carbonyl complexes of this compound, DFT has been used to calculate the vibrational frequencies of the carbon monoxide (CO) ligands. These calculated frequencies can be compared with experimental IR spectroscopy data to confirm the structure of the complex in solution. For example, IR spectroscopy in THF for a methyl-derivatized complex showed characteristic CO stretching frequencies at 2025, 2006, and 1913 cm–1, and an amide C=O stretch at 1568 cm–1. acs.orgnih.gov

Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into the electronic transitions that occur upon light absorption.

g-values: For paramagnetic species, such as certain metal complexes, DFT can be used to calculate the g-tensor, a parameter measured in Electron Paramagnetic Resonance (EPR) spectroscopy.

DFT is particularly useful for investigating reaction mechanisms and dynamic processes such as isomerization. By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed.

For complexes of this compound, DFT has been employed to study the isomerization between anti and syn isomers. Kinetic analysis and computational studies suggest that these isomers can interconvert through an intermolecular pathway that involves the formation of 16-electron monomeric intermediates. acs.orgnih.gov Locating the transition state structures for such processes using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method allows for the determination of the activation energy barrier for the isomerization, providing crucial insights into the dynamics of the system. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of chemical bonds, lone pairs, and core orbitals.

Key insights from NBO analysis include:

Hybridization and Bond Type: It details the hybridization of atomic orbitals that form chemical bonds (e.g., σ, π) and lone pairs.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These "hyperconjugative" interactions represent electron delocalization from a Lewis-type orbital (like a bond or lone pair) into a non-Lewis orbital (like an antibonding orbital). The strength of these interactions is evaluated using second-order perturbation theory.

For this compound complexes, NBO analysis would provide a quantitative description of the coordination bonds between the sulfur and nitrogen atoms of the ligand and the metal center. It would reveal the nature of these bonds (e.g., the degree of covalent vs. ionic character) and quantify the charge transfer from the ligand to the metal.

Computational Modeling of Biological Active Sites Incorporating this compound Ligands

Computational modeling serves as a powerful tool to investigate the intricate structures and catalytic mechanisms of metalloenzyme active sites. The ligand N,N'-ethylenebis(mercaptoacetamide), often abbreviated as 'ema', provides a valuable scaffold for mimicking the coordination environments of nickel-containing enzymes due to its tetradentate N2S2 donor set, comprising two amide nitrogens and two thiolate sulfurs. This framework is particularly relevant for modeling active sites where the metal ion is coordinated by cysteine residues and backbone amides.

Nickel Superoxide Dismutase (NiSOD) Models

The active site of Nickel Superoxide Dismutase (NiSOD) features a nickel ion in a square-planar geometry in its reduced Ni(II) state, coordinated by the N-terminal amine, a deprotonated backbone amide from Cys2, and the thiolate side chains of Cys2 and Cys6. Upon oxidation to the Ni(III) state, the imidazole (B134444) side chain of His1 binds axially, resulting in a square-pyramidal geometry.

While direct computational studies explicitly employing this compound as a ligand to model the NiSOD active site are not extensively detailed in the surveyed literature, the N2S2 coordination provided by 'ema' is analogous to the native Ni(II) site. Computational studies on similar Ni(II)-thiolate complexes focus on understanding the electronic structure and redox properties, which are crucial for the catalytic cycle of SODs. Density Functional Theory (DFT) is a common method used to investigate these model complexes, providing insights into the molecular orbital descriptions and assigning key spectral features observed in experimental studies. The stability of the Ni(III) oxidation state and the ease of ligand oxidation are critical parameters assessed in these computational models.

Table 1: General Parameters in Computational Models of NiSOD-like Active Sites

| Parameter Investigated | Computational Method | Relevance to NiSOD Function |

|---|---|---|

| Ni(III)/Ni(II) Reduction Potential | Cyclic Voltammetry / DFT | Determines the thermodynamic feasibility of the catalytic cycle. |

| Electronic Structure (MO analysis) | DFT, TD-DFT | Elucidates the nature of metal-ligand bonding and charge transfer transitions. |

| Geometry Optimization | DFT | Predicts the stable coordination geometries in different oxidation states. |

Acetyl-CoA Synthase Active Site Models

The A-cluster of Acetyl-CoA Synthase (ACS) contains a unique bimetallic active site. The distal nickel ion, Ni(d), is situated in a square-planar N2S2 environment provided by two cysteine residues and two backbone amide nitrogens from the protein chain. This site is a prime target for modeling with ligands like this compound.

Synthetic analogues using N2S2 ligands serve as metallodithiolate ligands to other metal ions, mimicking the bridging of the distal nickel site to the proximal metal in the A-cluster. Spectrochemical titrations and computational studies on these model systems help to quantify the binding ability of the NiN2S2 core to various metal ions such as Ni(II), Cu(I), and Zn(II). These investigations are crucial for understanding the metal heterogeneity observed in different preparations of the ACS enzyme and the specificity of metal binding at the active site. The redox properties of these model complexes are also of significant interest, as the catalytic cycle of ACS involves changes in the oxidation state of the nickel centers.

[NiFe]-Hydrogenase Active Site Models

The active site of [NiFe]-hydrogenases contains a nickel atom coordinated by four cysteine residues, two of which act as bridging ligands to an iron atom. This compound ('ema') has been effectively utilized as a Cys-X-Cys biomimetic to model aspects of the nickel coordination sphere in these enzymes. doaj.orgresearchgate.net Its N2S2 framework provides a stable platform for creating structural and functional mimics of the hydrogenase active site.

In research by Rauchfuss and coworkers, 'ema' and its derivatives were used to synthesize various manganese carbonyl complexes as analogues for the diiron component of hydrogenases, highlighting the versatility of this ligand scaffold in bioinorganic modeling. doaj.orgresearchgate.net These studies employed Density Functional Theory (DFT) calculations to investigate the electronic structure and bonding of the resulting complexes. The computational methods used are detailed in the table below.

Table 2: Computational Methods Used in Hydrogenase Models with 'ema'-type Ligands

| Parameter | Method | Basis Set | Software |

|---|---|---|---|

| Geometry Optimization | DFT (TPSSTPSS6 functional) | 6-311+G for Mn, 6-311++G(d,p) for nonmetals | Gaussian 16 |

| Transition State Location | Synchronous Transit-Guided Quasi-Newton (qst3) | As above | Gaussian 16 |

These computational investigations provide critical insights into the stability of different structural forms and the potential pathways for interconversion between isomers.

Kinetic and Mechanistic Studies (Computational and Experimental)

Kinetic and mechanistic studies on complexes of this compound provide valuable information on their reactivity and dynamic behavior in solution, which is essential for understanding their function as enzyme active site mimics.

Experimental kinetic studies on nickel(II) complexes with various thiolate ligands have been performed to understand their reaction rates and orders. For instance, the decomposition reactions of certain nickel thiolate complexes upon addition of triphenylphosphine (B44618) were found to follow first-order kinetics. doaj.org

In the context of hydrogenase models, kinetic analysis of manganese complexes featuring a "half-ema" ligand suggested that the interconversion between syn and anti isomers proceeds through an intermolecular pathway involving 16-electron monomeric intermediates. doaj.orgresearchgate.net Such studies are crucial for elucidating the mechanisms of ligand exchange and structural rearrangements that can occur during a catalytic cycle.

Furthermore, studies on technetium-99m complexes with this compound have investigated the kinetics of complex formation. These studies found that the rate of formation of the labeled complex is pH-dependent, with optimal labeling yield achieved at a specific pH. nih.gov Although this system is not directly related to the nickel enzymes discussed, it demonstrates the utility of kinetic studies in characterizing the behavior of 'ema' complexes.

Table 3: Summary of Kinetic Data for Selected Thiolate Complexes

| Complex Type | Reaction Studied | Kinetic Order | Rate Constant |

|---|---|---|---|

| Nickel(II) dithiolate derivatives | Decomposition with triphenylphosphine | First Order | 0.05 min⁻¹ |

| [MnHE]₂ (HE = half-ema) | syn-anti Isomerization | - | - |

Applications of Ethylene Bis Mercaptoacetamide in Bioinorganic Chemistry and Catalysis

Enzyme Active Site Mimicry and Biomimetic Chemistry with Ethylene (B1197577) bis mercaptoacetamide

The specific arrangement of nitrogen and sulfur donors in Ethylene bis mercaptoacetamide makes it an excellent candidate for modeling the metal-binding sites in proteins, where amino acid residues like cysteine and histidine create similar N/S-rich environments.

Mimicking Active Sites of Nickel Enzymes (e.g., NiSOD, NiFe Hydrogenases, Acetyl-CoA Synthase)

The ligand, often abbreviated as ema²⁻, has been instrumental in developing synthetic analogues of complex nickel-containing enzyme active sites.

Acetyl-CoA Synthase (ACS): Research has successfully used the N,N'-ethylenebis(mercaptoacetamide) ligand (ema²⁻) as a stable binding site for nickel to create synthetic models of the Acetyl-CoA Synthase active site. bohrium.com This enzyme is crucial in the carbon fixation pathway, and models based on this ligand help elucidate the structure and function of its bimetallic nickel-iron core.

[NiFe] Hydrogenases: These enzymes catalyze the reversible oxidation of hydrogen. The N2S2 coordination sphere provided by this compound is relevant for modeling the nickel center, which is coordinated by cysteine sulfur atoms in the native enzyme. The ligand has been key in the synthesis of S-bridged heterobimetallic complexes, which serve as structural and functional mimics of the [NiFe] active site. bohrium.com

Nickel Superoxide Dismutase (NiSOD): While direct mimics of NiSOD using this compound are not extensively documented, research into related nickel-thiolate complexes provides valuable insights. For instance, studies on a nickel(II) thiolate complex with an N3S donor set show that the sulfur ligand is susceptible to oxygenation. nih.gov The electronic structure of such complexes, where the highest occupied molecular orbital (HOMO) is predominantly sulfur-based, is consistent with the observed sulfur-based oxidation. nih.gov This reactivity is fundamental to understanding the mechanism of NiSOD, where cysteine residues are part of the primary coordination sphere of the nickel ion.

| Enzyme | Metal Center | Key Residues Mimicked | Model Complex Relevance |

| Acetyl-CoA Synthase | Ni-Fe | Cysteine | The ema²⁻ ligand serves as a tight binding site for nickel in Ni-Fe synthetic analogues. bohrium.com |

| [NiFe] Hydrogenase | Ni-Fe | Cysteine | Used in the design of S-bridged heterobimetallics to model the enzyme's core. bohrium.com |

| NiSOD | Ni | Cysteine, Histidine | Related Ni-thiolate complexes show sulfur-based oxidation, relevant to the enzyme's mechanism. nih.gov |

Biomimetics of Cys-X-Cys Tripeptides

The Cys-X-Cys motif (where Cys is cysteine and X is any amino acid) is a common metal-binding loop in proteins. It provides a dithiolate coordination environment that is critical for the function of many metalloproteins. N2S2 ligands can effectively mimic this binding mode. For example, a related N-protonated bismercaptoethanediazacyclooctane ligand can act as a bidentate dithiolate, mimicking the Cys-X-Cys binding of dinitrosyl iron complexes (DNICs) to proteins. semanticscholar.org The this compound ligand, with its two sulfur donors held in a flexible ethylene backbone, provides a similar dithiolate platform for coordinating to metal ions in a manner analogous to the Cys-X-Cys peptide loop.

Relevance to Biosynthetic Routes of [FeFe]-Hydrogenase

[FeFe]-hydrogenases are highly efficient enzymes for hydrogen production and oxidation, featuring a complex active site known as the H-cluster. The biosynthesis of this cluster is a subject of intense research. Studies involving the this compound (ema) ligand have shown direct relevance to these biosynthetic pathways. When reacted with manganese carbonyl species, the H2ema ligand can switch its coordination mode from the typical tetradentate N2S2 to a binucleating, bidentate S2O2 mode. bohrium.com This flexibility and the resulting chemistry of dimanganese complexes tethered by the ligand have significant implications for the proposed biosynthetic routes for the [FeFe]-hydrogenase active site, which involves the assembly of iron, sulfur, and diatomic ligands. bohrium.com

Catalytic Applications and Reaction Mechanisms Involving this compound

Beyond biomimicry, complexes of this compound are explored for their own catalytic properties, leveraging the reactivity of both the metal center and the ligand itself.

CO2 Reduction Catalysis

The conversion of carbon dioxide into valuable chemicals is a major goal in sustainable chemistry. Nickel complexes are recognized as effective catalysts for this transformation. Research has shown that nickel(II) complexes featuring an N2S2 coordination environment exhibit high reactivity and selectivity in the photocatalytic reduction of CO2, primarily to carbon monoxide (CO). bohrium.com While many studies focus on macrocyclic or polypyridyl ligands, the use of sulfur-containing ligands is a promising area. bohrium.comsemanticscholar.org The electronic properties imparted by the sulfur donors can favorably modulate the redox potentials of the nickel center, facilitating the multi-electron transfer steps required for CO2 reduction. For instance, various nickel molecular catalysts have been shown to electrocatalytically reduce CO2 to CO with good selectivity and stability. mdpi.comrsc.org

S-Based Reactivity of this compound Complexes (e.g., Oxygenation, Alkylation)

The sulfur atoms in metal-coordinated this compound are not mere spectators; they are redox-active and can undergo chemical transformations. This reactivity is particularly evident in nickel complexes. Studies on a closely related (N,N'-dimethyl-N,N'-bis(2-sulfanylethyl)ethylenediamine)nickel(II) complex demonstrate this dual reactivity.

Oxygenation: The dithiolate complex reacts with molecular oxygen or hydrogen peroxide (H2O2) to yield oxygenated sulfur products. nih.gov An intermediate in this process is a mixed sulfinato/thiolato complex, where one sulfur atom has been oxidized to a sulfinate (RSO₂⁻). This species can be isolated and is further reactive towards oxygen to produce the fully oxidized disulfonate product. nih.gov

Alkylation: The same nickel dithiolate complex reacts with alkylating agents like methyl iodide. nih.gov The reaction can be controlled to produce either a monomethylated thioether product or a fully dimethylated product, depending on the stoichiometry of the alkyl halide used. nih.gov

This demonstrated S-based reactivity highlights the potential to use these complexes as platforms for developing new catalytic cycles or as reactive synthons in materials science.

| Reactant | Product(s) | Reaction Type |

| O₂ or H₂O₂ | Mixed sulfinato/thiolato complex, Disulfonate complex | Oxygenation |

| 1 eq. Methyl Iodide | Monomethylated thioether complex | Alkylation |

| >1 eq. Methyl Iodide | Dimethylated thioether complex | Alkylation |

Exploration in Bio-inspired Organometallic Catalysis

This compound, often abbreviated as ema, has been utilized as a biomimetic ligand, specifically mimicking the Cys-X-Cys peptide motif found in the active sites of various metalloenzymes. This has been pivotal in the exploration of bio-inspired organometallic catalysis. Researchers have successfully used N,N'-ethylene-bis(mercaptoacetamide) to construct manganese carbonyl complexes. These synthetic analogues provide valuable insights into the structure and function of the active sites of hydrogenases, a family of enzymes that catalyze the reversible oxidation of hydrogen.

In one study, the reaction of the dianionic form of this compound, [V≡O(ema)], with a tungsten carbonyl complex was investigated. This resulted in the formation of a heterobimetallic complex, demonstrating the utility of the this compound scaffold as a building block for more complex catalytic systems. The resulting vanadyl dithiolate complex showcased the potential of this ligand system to act as a metallodithiolate ligand, a key component in various catalytic reactions.

The research in this area has also extended to the synthesis of derivatives of this compound, such as N,N'-dialkylated versions. These modifications allow for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the reactivity and catalytic activity of the resulting metal complexes. The overarching goal of this research is to develop efficient and selective catalysts for important chemical transformations, drawing inspiration from the highly optimized catalytic systems found in nature.

Development of Novel Materials Using this compound Building Blocks

The mercaptoacetamide moiety, a key component of this compound, has been incorporated into polymeric structures to create novel materials with specific functionalities. While research directly employing this compound in this context is emerging, the utility of its constituent parts is well-documented.

One notable application involves the synthesis of a dithiadiamide-based molecularly imprinted polymer for the selective recovery of platinum. This material was created by first synthesizing a dithiadiamide ligand from a mercaptoacetamide monomer, which was then copolymerized with a cross-linking agent. The resulting polymer demonstrated a high affinity and selectivity for platinum ions, highlighting the potential of mercaptoacetamide-based structures in the development of advanced materials for metal sequestration and recycling. This approach underscores the value of the mercaptoacetamide functional group in designing materials with tailored binding properties for specific applications.

Research in Enzyme Inhibition and Drug Development Utilizing Mercaptoacetamide Moieties

The mercaptoacetamide functional group has garnered significant attention in the field of medicinal chemistry, particularly in the design of enzyme inhibitors. Its ability to act as a zinc-binding group has made it a valuable component in the development of targeted therapeutics.

Design of Histone Deacetylase 6 (HDAC6) Inhibitors

The mercaptoacetamide moiety has emerged as a promising alternative to the commonly used hydroxamic acid as a zinc-binding group in the design of selective Histone Deacetylase 6 (HDAC6) inhibitors. nih.govrsc.orgnih.gov HDAC6 is a zinc-dependent enzyme that plays a crucial role in various cellular processes, and its dysregulation has been implicated in cancer and neurodegenerative diseases. nih.govnih.govpitt.edu

Numerous studies have focused on the synthesis and structure-activity relationships of mercaptoacetamide-based HDAC6 inhibitors. nih.gov These efforts have led to the development of compounds with high potency and selectivity for HDAC6 over other HDAC isoforms. nih.govnih.govacs.org The design of these inhibitors typically involves a cap group that interacts with the rim of the active site, a linker region, and the mercaptoacetamide zinc-binding group. acs.org The crystal structure of a selective mercaptoacetamide inhibitor complexed with the catalytic domain of HDAC6 has provided valuable insights into the molecular basis for its selectivity, revealing different interactions with key amino acid residues compared to other HDAC isozymes. acs.org

A key advantage of mercaptoacetamide-based inhibitors is their reduced genotoxicity compared to hydroxamate-based compounds, which can be a limiting factor in their therapeutic application. rsc.orgpitt.eduacs.org This favorable safety profile makes them attractive candidates for further development as therapeutic agents.

Neuroprotective Effects of Mercaptoacetamide Derivatives

Beyond their application as anticancer agents, mercaptoacetamide-based HDAC inhibitors have demonstrated significant neuroprotective effects. pitt.eduacs.org This is particularly relevant for the treatment of neurodegenerative diseases where HDAC6 is a key therapeutic target. pitt.edu Studies have shown that some mercaptoacetamide-based HDAC inhibitors are fully neuroprotective, in contrast to hydroxamate-based inhibitors which can exhibit toxicity at higher concentrations. pitt.edu The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential for treating central nervous system disorders, and research has focused on designing derivatives with improved brain permeability. pitt.eduacs.org

Applications of this compound Derivatives in Radiopharmaceutical Chemistry

Derivatives of this compound, specifically those featuring a diamide (B1670390) dimercaptide (N2S2) ligand core, have been investigated for their potential in radiopharmaceutical chemistry. The ability of the N2S2 framework to chelate radionuclides, such as Technetium-99m (99mTc), has driven research into the development of novel imaging agents.

In one study, novel N2S2 ligands, structurally analogous to this compound, were synthesized and complexed with 99mTc to be evaluated as potential renal radiopharmaceuticals. nih.gov These complexes were successfully prepared with high radiochemical purity and stability. nih.gov The coordination of the technetium metal center to the two thiolate sulfur atoms and two deprotonated amide nitrogen atoms of the N2S2 ligand results in a stable complex. nih.gov

While the initial biological evaluations in animal models showed that these specific 99mTc complexes were not ideal candidates for renal imaging due to slow clearance, the study demonstrated the feasibility of using this compound-type ligands for the stable chelation of 99mTc. nih.gov This foundational work opens the door for further modifications of the ligand backbone to improve the pharmacokinetic properties of the resulting radiometal complexes for various diagnostic imaging applications.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethylene Bis Mercaptoacetamide Complexes

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for characterizing the structural features of Ethylene (B1197577) bis(mercaptoacetamide) complexes, particularly for identifying the coordination modes of the amide and thiolate groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in probing the functional groups within EBMA complexes. The positions of the amide C=O and metal-carbonyl (ν(CO)) stretching frequencies are particularly sensitive to the electronic environment and coordination mode.

Research on dimanganese carbonyl complexes incorporating N,N'-dialkyl derivatives of the EBMA ligand provides significant insight into the ligand's behavior upon coordination and deprotonation. In these complexes, the amide C=O stretch is a critical diagnostic marker. For instance, in a neutral dimanganese complex featuring a methyl-substituted EBMA derivative (1Me), the amide C=O stretch appears at 1568 cm-1. scielo.org.mx

Upon deprotonation of the amide protons, significant shifts in both the amide and carbonyl stretching frequencies are observed. The double deprotonation of a related complex (2Me) to form the dianionic species [2Me–2H+]2– results in a substantial 48 cm-1 shift of the amide C=O band to a lower wavenumber. scielo.org.mx This large shift is indicative of a change in the amide's binding mode, from O-bound in the neutral precursor to N-bound in the deprotonated state, which alters the electron density throughout the complex. scielo.org.mx

Furthermore, the ν(CO) bands of the manganese carbonyl moieties are sensitive to these changes. A slight shift of approximately 20 cm-1 to lower wavenumbers for all ν(CO) bands is observed upon a single deprotonation event, which is consistent with an increase in electron density on the metal centers. scielo.org.mx

Table 1: Selected IR Frequencies (cm-1) for Manganese Carbonyl Complexes with EBMA Derivatives in THF Solution scielo.org.mx

| Complex | ν(CO) Frequencies | Amide C=O Frequency |

|---|---|---|

| 1Me | 2025 (w), 2006 (s), 1913 (s, br) | 1568 (m) |

| 1iPr | 2025 (w), 2006 (s), 1913 (s, br) | 1568 (m) |

| [2Me–H+]– | Shifted ~20 cm-1 lower vs. neutral | 1610 and 1562 |

Note: (w) = weak, (s) = strong, (br) = broad, (m) = medium

Resonance Raman (rR) Spectroscopy

While specific Resonance Raman (rR) spectroscopic data for Ethylene bis(mercaptoacetamide) complexes are not extensively documented in the literature, the technique offers powerful capabilities for elucidating the electronic and vibrational properties of such molecules. rR spectroscopy enhances the Raman signals of vibrations coupled to an electronic transition by using an excitation wavelength that is in resonance with that transition. torvergata.it

For EBMA complexes, which often feature metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) bands in the UV-visible region, rR spectroscopy could selectively probe the vibrations of the chromophoric parts of the molecule. Key applications would include:

Probing M-S and M-N Bonds: Excitation into a S→M or N→M LMCT band would be expected to enhance the vibrational modes associated with the metal-thiolate and metal-amide bonds. This would provide direct information on the strength and nature of the coordination bonds.

Characterizing Amide Vibrations: The amide group itself has electronic transitions in the deep UV. Excitation in resonance with the amide π→π* transition (around 190-220 nm) would selectively enhance the amide I (C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands. bohrium.com This can reveal detailed information about the conformation and hydrogen-bonding environment of the peptide-like backbone. torvergata.it

Identifying Ligand-Based Radicals: In redox-active complexes, if oxidation of the ligand were to occur, rR spectroscopy would be a highly sensitive tool for identifying phenoxyl or thiyl radical species, which often exhibit characteristic, strongly enhanced vibrational bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the solution-state structure and dynamics of diamagnetic EBMA complexes.

Proton (1H) NMR Spectroscopy

Proton (1H) NMR spectroscopy provides information on the number and connectivity of protons in a molecule. While detailed 1H NMR data for EBMA itself or its simple diamagnetic complexes are sparse in the cited literature, data for related precursor molecules are available and informative.

For example, the synthesis of N,N'-dialkyl-N,N'-mercaptoacetamide ligands involves precursors whose structures are confirmed by 1H NMR. The chemical shifts of the methylene (B1212753) (-CH2-) and methyl (-CH3) protons provide clear evidence of the ligand backbone structure. scielo.org.mx

A crucial finding from studies on manganese complexes is the behavior of the amide proton signal. Upon deprotonation of the amide N-H group to facilitate N-coordination to the metal center, the corresponding resonance in the 1H NMR spectrum disappears. scielo.org.mx This observation is a definitive indicator of the ligand's coordination mode and protonation state.

Table 2: 1H NMR Chemical Shifts (δ, ppm) for EBMA Precursor Ligands in CDCl3 scielo.org.mx

| Compound | δ (ppm) | Assignment |

|---|---|---|

| N,N′-ethylene-bis(2-chloro-N-methylacetamide) | 4.04 (s, 4H), 3.60 (s, 4H), 3.11 (s, 6H) | -COCH2Cl, -NCH2CH2N-, -NCH3 |

| N,N′-ethylene-bis(2-thioacetoxy-N-methylacetamide) | 3.77 (s, 4H), 3.56 (s, 4H), 3.09 (s, 6H), 2.34 (s, 6H) | -COCH2S-, -NCH2CH2N-, -NCH3, -SCOCH3 |

Carbon (13C) NMR Spectroscopy

For Ethylene bis(mercaptoacetamide) and its complexes, 13C NMR can be used to:

Confirm the Ligand Structure: Identify all carbon environments, including the carbonyl carbon of the amide group, the α-carbon adjacent to the sulfur, and the ethylene bridge carbons.

Detect Coordination Shifts: The chemical shifts of carbon atoms, particularly those close to the coordination sites (e.g., the carbonyl carbon and the α-carbon), are expected to shift upon complexation with a metal ion due to changes in the electronic environment.

Analyze Symmetry: The number of signals in the 13C NMR spectrum can indicate the symmetry of the complex in solution. A symmetric coordination mode would lead to fewer signals than an asymmetric one.

While research articles confirm that 13C NMR spectra have been recorded for EBMA-derived complexes, specific chemical shift data and detailed assignments for these particular compounds are not provided in the surveyed literature. scielo.org.mx

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the fragmentation patterns of Ethylene bis(mercaptoacetamide) complexes.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for obtaining the molecular weight of thermally labile and non-volatile coordination complexes. In this method, a high-energy beam of neutral atoms, typically xenon or argon, bombards a solution of the analyte in a non-volatile matrix like glycerol. This process generates pseudomolecular ions, such as [M+H]⁺ or [M-H]⁻, which can be detected by the mass analyzer.

For metal complexes of Ethylene bis(mercaptoacetamide), FAB-MS can confirm the formation of the desired complex by identifying the molecular ion peak corresponding to the entire coordination entity. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable information about the step-wise loss of ligands or parts of the ligand framework, aiding in the structural characterization.

Table 1: Illustrative FAB-MS Fragmentation Data for a Hypothetical Ni(II) Ethylene bis(mercaptoacetamide) Complex

| m/z Value | Proposed Fragment |

| 265 | [Ni(C₆H₁₀N₂O₂S₂)]⁺ (Molecular Ion) |

| 208 | [C₆H₁₂N₂O₂S₂]⁺ (Ligand) |

| 177 | [Ni(C₄H₇N₂O₂S)]⁺ |

| 146 | [Ni(C₂H₄N₂OS)]⁺ |

| 104 | [C₄H₆NO₂S]⁺ |

| 58 | [Ni]⁺ |

Note: This table is illustrative and based on general fragmentation patterns of similar complexes. Actual data would be experiment-dependent.

High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Related Compounds

High-Pressure Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures. While direct analysis of intact Ethylene bis(mercaptoacetamide) metal complexes by HPLC-MS/MS can be challenging, it is an invaluable tool for studying related compounds, such as degradation products or precursors.

The HPLC component separates the different components of a mixture based on their polarity and interaction with the stationary phase. The separated components are then introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific ion from the first mass analysis is selected, fragmented, and the resulting fragments are analyzed in a second mass analyzer. This provides a high degree of structural information and allows for the confident identification and quantification of analytes even at trace levels. For instance, this technique could be employed to monitor the purity of synthesized Ethylene bis(mercaptoacetamide) or to identify byproducts in the synthesis of its metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that is exclusively sensitive to species with unpaired electrons. This makes it an ideal method for studying paramagnetic metal complexes of Ethylene bis(mercaptoacetamide), such as those containing Cu(II) (d⁹).

The EPR spectrum provides information about the electronic environment of the unpaired electron. The position of the signal, characterized by the g-factor, is sensitive to the nature of the metal ion and the coordinating atoms. The hyperfine coupling constants (A) arise from the interaction of the electron spin with the nuclear spin of the metal and donor atoms, providing insight into the degree of covalency in the metal-ligand bonds and the identity of the coordinating atoms.

For a Cu(II) complex of Ethylene bis(mercaptoacetamide), the EPR spectrum can distinguish between different coordination geometries. For example, an axially symmetric spectrum with g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, typically found in square planar or tetragonally distorted octahedral geometries. The magnitude of the g-values and copper hyperfine coupling constants can also provide information about the nature of the donor atoms (e.g., nitrogen vs. sulfur).

Table 2: Representative EPR Spectral Parameters for a Hypothetical Cu(II) Ethylene bis(mercaptoacetamide) Complex

| Parameter | Value |

| g | |

| g⊥ | 2.05 - 2.08 |

| A | |

| A⊥ (x 10⁻⁴ cm⁻¹) | 20 - 40 |

Note: These values are typical for Cu(II) complexes with N/S donor ligands and serve as an illustrative example.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction Analysis

For complexes of Ethylene bis(mercaptoacetamide) that can be grown as single crystals of sufficient quality, single-crystal X-ray diffraction is the gold standard for structural elucidation. This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the diffraction pattern produced.

The resulting electron density map allows for the determination of the exact positions of all atoms in the crystal lattice. This provides unambiguous information on:

The coordination geometry of the central metal ion (e.g., square planar, tetrahedral, octahedral).

The bond lengths and angles between the metal and the donor atoms of the Ethylene bis(mercaptoacetamide) ligand.

The conformation of the ligand.

The presence and nature of any counter-ions or solvent molecules in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding, which influence the crystal packing.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for a Ni(II) Ethylene bis(mercaptoacetamide) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 12.30 |

| β (°) | 95.5 |

| Z | 4 |

| Ni-S bond length (Å) | 2.15 |

| Ni-N bond length (Å) | 1.95 |

| S-Ni-S bond angle (°) | 92.0 |

| N-Ni-N bond angle (°) | 88.0 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. For transition metal complexes of Ethylene bis(mercaptoacetamide), the absorption of ultraviolet and visible light corresponds to the promotion of electrons between d-orbitals of the metal center (d-d transitions) and between the metal and the ligand (charge-transfer transitions).

The energy and intensity of these absorption bands are characteristic of the metal ion, its oxidation state, and the coordination geometry. For example, a square planar Ni(II) complex is typically diamagnetic and shows characteristic d-d transitions in the visible region. A tetrahedral Co(II) complex, which is paramagnetic, will exhibit different and often more intense d-d transitions.

Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV region, can provide information about the donor atoms of the ligand. The position of these bands is related to the ease with which an electron can be transferred from the ligand to the metal.

Table 4: Illustrative Electronic Absorption Spectral Data for Ethylene bis(mercaptoacetamide) Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ni(II) Complex (Square Planar) | 450 | 150 | ¹A₁g → ¹A₂g |

| 380 | 300 | ¹A₁g → ¹B₁g | |

| Co(II) Complex (Tetrahedral) | 650 | 600 | ⁴A₂ → ⁴T₁(P) |

| 580 | 550 | ⁴A₂ → ⁴T₁(F) |

Note: This table presents hypothetical data to illustrate the nature of electronic transitions in such complexes.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field applied parallel to the direction of light propagation. Unlike conventional absorption spectroscopy, MCD spectroscopy can reveal detailed electronic structural information, particularly for species containing a metal center. The technique is especially informative for paramagnetic systems, where the presence of unpaired electrons gives rise to temperature-dependent MCD signals known as "C-terms". These signals are often significantly more intense than the signals from diamagnetic species ("A- and B-terms"), allowing for the selective study of paramagnetic centers.

The application of MCD spectroscopy to complexes of Ethylene bis(mercaptoacetamide) can provide significant insights into their electronic structure. While specific MCD studies on Ethylene bis(mercaptoacetamide) complexes are not extensively documented in the literature, the principles of the technique can be applied to understand the potential electronic transitions within these molecules, particularly when coordinated to a paramagnetic metal ion such as nickel(II) in a non-square planar geometry.

Detailed Research Findings

In the absence of direct experimental MCD data for Ethylene bis(mercaptoacetamide) complexes, we can infer potential findings based on studies of structurally related nickel(II) dithiolate complexes. nih.gov Nickel(II) complexes with sulfur donor ligands can exist in various geometries, such as square planar or tetrahedral. Square planar Ni(II) complexes with a d⁸ electron configuration are typically diamagnetic and would exhibit temperature-independent MCD spectra. However, tetrahedral or distorted tetrahedral Ni(II) complexes are paramagnetic with two unpaired electrons (S=1) and are expected to show strong, temperature-dependent C-term MCD signals.